4-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Description
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H14O2/c1-8-6-10(12(13)14)7-9-4-2-3-5-11(8)9/h2-5,8,10H,6-7H2,1H3,(H,13,14) |
InChI Key |
HTFXEFSJPWDMSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC2=CC=CC=C12)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyanotrialkylsilyloxy Intermediate Formation
The reaction begins with a ketone substrate, such as 4-methyl-2-tetralone, treated with a trialkylsilyl cyanide (e.g., trimethylsilyl cyanide) in the presence of a Lewis acid catalyst. Zinc iodide (ZnI₂) is preferred for its efficiency in facilitating the nucleophilic addition of cyanide to the carbonyl carbon. The intermediate, 4-methyl-2-cyano-2-trimethylsilyloxy-1,2,3,4-tetrahydronaphthalene, is stabilized by the electron-withdrawing trimethylsilyl group.
Reductive Hydrolysis
The cyano group in the intermediate is reduced to a carboxylic acid via reductive hydrolysis. Stannous chloride (SnCl₂) in hydrochloric acid (HCl) and glacial acetic acid (AcOH) is commonly employed, with reflux conditions (140°C for 65 hours) ensuring complete conversion. This step simultaneously removes the trimethylsilyl protecting group, yielding the free carboxylic acid.
Preparation of 4-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
Starting Material: 4-Methyl-2-tetralone
Optimization and Modifications
Catalytic System Variations
Alternative Lewis acids, such as boron trifluoride (BF₃) or aluminum chloride (AlCl₃), may be substituted for ZnI₂, though ZnI₂ provides superior yields (Table 1).
Table 1: Impact of Lewis Acid on Intermediate Yield
| Lewis Acid | Yield (%) | Purity (%) |
|---|---|---|
| ZnI₂ | 85 | >98 |
| BF₃ | 72 | 95 |
| AlCl₃ | 68 | 93 |
Reductive Agents
Stannous chloride remains the optimal reductant, but iron (Fe) in acetic acid offers a lower-cost alternative at the expense of yield (65% vs. 58%).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
High-performance liquid chromatography (HPLC) analysis under reversed-phase conditions (C18 column, acetonitrile/water) confirms >98% purity, aligning with commercial standards.
Challenges and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, nitro compounds
Scientific Research Applications
4-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions and hydrophobic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, highlighting differences in substituents, physicochemical properties, and applications:
Key Observations:
Substituent Effects on Physicochemical Properties: Methoxy vs. Methyl Groups: Methoxy-substituted derivatives (e.g., 8-methoxy and 6-methoxy analogs) exhibit higher molecular weights (~206–236 g/mol) compared to methyl-substituted compounds (~204 g/mol). Methoxy groups also increase polarity, affecting solubility and melting points (e.g., 8-methoxy analog melts at 141–143°C) . Amino Substitution: The introduction of an amino group (as in the R-enantiomer of the 2-amino derivative) reduces molecular weight (191.23 g/mol) and enhances biological activity, enabling selective receptor targeting .
Synthetic Efficiency: Methoxy-substituted derivatives (e.g., 5,6-dimethoxy) are synthesized via multi-step routes with high yields (up to 94% for hydrogenation steps) , whereas amino-substituted analogs require chiral resolution or asymmetric synthesis . Demethylation of methoxy groups (e.g., 6-methoxy to 6-hydroxy) is achieved using HBr/acetic acid, enabling further functionalization .
Pharmacological Relevance: Amino-substituted derivatives demonstrate potent receptor agonist activity (e.g., melanocortin-4 receptor), highlighting the importance of stereochemistry and functional group placement . Methoxy-substituted analogs serve as precursors for bioactive molecules, such as κ-opioid receptor antagonists .
Industrial and Research Applications: High-purity carboxylic acid derivatives (e.g., 8-methoxy, 98% purity) are marketed as research chemicals for drug discovery .
Biological Activity
4-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS Number: 55879-73-7) is a bicyclic compound with a carboxylic acid functional group. This compound has garnered attention due to its potential biological activities, which include antioxidant properties and effects on cellular metabolism. This article aims to summarize the biological activity of this compound based on available research findings.
- Molecular Formula: C12H14O2
- Molecular Weight: 190.24 g/mol
- Structural Characteristics: The compound features a naphthalene backbone with a methyl group and a carboxylic acid substituent.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This is primarily attributed to their ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Cellular Metabolism and Mitochondrial Function
Studies have shown that related compounds can enhance mitochondrial biogenesis and function. For instance, they may increase mitochondrial mass and DNA content in cardiomyoblasts, promoting cellular energy metabolism. This suggests that this compound could potentially be used to improve metabolic health and endurance in muscle tissues.
Neuroprotective Effects
There is emerging evidence that compounds within the same chemical family may exert neuroprotective effects. They have been shown to inhibit acetylcholinesterase activity and possess antiradical properties against nitric oxide. This positions them as potential therapeutic agents for neurodegenerative diseases such as Alzheimer's disease.
Case Studies
| Study | Findings |
|---|---|
| Study on Antioxidant Activity | Demonstrated that similar naphthalene derivatives effectively reduced oxidative damage in cellular models. |
| Mitochondrial Function Study | Found that certain derivatives enhanced mitochondrial function in rat cardiomyoblasts, suggesting potential applications in heart disease management. |
| Neuroprotection Research | Indicated that these compounds might protect neuronal cells from oxidative stress and improve cognitive functions in animal models. |
Research Findings
- Antioxidant Mechanism : The antioxidant mechanism involves the chelation of metal ions and neutralization of free radicals, which can prevent oxidative damage to lipids and proteins.
- Effects on Cardiac Cells : In vitro studies have shown that related compounds can activate pathways leading to increased mitochondrial biogenesis, thereby enhancing cardiac cell survival under stress conditions.
- Neuroprotective Potential : The inhibition of acetylcholinesterase by these compounds suggests a dual action—both protecting neurons from oxidative damage and enhancing cholinergic signaling.
Q & A
Q. What are the primary synthetic routes for 4-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via esterification of the corresponding carboxylic acid with methanol under acidic catalysis (e.g., sulfuric acid) . Key steps include:
- Reagent optimization : Catalyst choice (e.g., HCl vs. H₂SO₄) affects esterification efficiency.
- Temperature control : Elevated temperatures (60–80°C) improve reaction rates but may increase side-product formation.
- Purification : Column chromatography or recrystallization is used to isolate the product.
| Reaction Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Catalyst (H₂SO₄) | 1–5 mol% | 70–85% yield |
| Temperature | 60–80°C | Optimal at 70°C |
| Reaction Time | 6–12 hours | >90% conversion |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the tetrahydronaphthalene backbone and methyl/carboxylic acid groups. Key signals include δ ~2.6 ppm (methyl group) and δ ~170 ppm (carboxylic acid carbonyl) .
- IR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~2500–3500 cm⁻¹ (O-H of carboxylic acid) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (C₁₂H₁₄O₂).
Q. What preliminary biological activities have been reported for structurally similar compounds?
Analogous dihydronaphthalene derivatives exhibit antibacterial and enzyme inhibitory activities. For example:
- IC₅₀ Values : 0.09–0.75 µM against rat and human isoforms in enzymatic assays .
- Mechanism : Hydrogen bonding and hydrophobic interactions with target proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data across studies?
Discrepancies in toxicological profiles (e.g., hepatic vs. renal effects) require:
- Dose-response analysis : Compare outcomes at equivalent doses (mg/kg) .
- Species-specific modeling : Prioritize human-relevant in vitro models (e.g., hepatocytes) over rodent data.
- Meta-analysis : Aggregate data from PubMed, TOXCENTER, and grey literature using inclusion criteria (Table B-1 in ).
Q. What strategies optimize regioselectivity in electrophilic substitutions of the tetrahydronaphthalene ring?
- Directing groups : Carboxylic acid acts as a meta-director, but steric effects from the methyl group may alter reactivity .
- Reagent choice : Friedel-Crafts alkylation with AlCl₃ favors substitution at less hindered positions .
- Computational modeling : DFT calculations predict electron density distribution to guide synthetic design .
Q. How do computational methods enhance understanding of this compound’s interactions with biological targets?
- Molecular docking : Simulate binding to enzymes (e.g., cyclooxygenase) using software like AutoDock.
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .
- QSAR models : Correlate substituent effects (e.g., methoxy groups) with bioactivity .
Q. What experimental design considerations are critical for scaling up synthesis while minimizing by-products?
- Flow chemistry : Continuous reactors reduce side reactions (e.g., over-oxidation) .
- Catalyst recycling : Immobilized acids (e.g., Amberlyst-15) improve sustainability.
- In-line analytics : HPLC monitoring enables real-time adjustments .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on metabolic pathways?
- Isotope labeling : Use ¹⁴C-labeled compound to track metabolites in hepatic microsomes .
- Enzyme inhibition assays : Test CYP450 isoforms (e.g., CYP3A4) to identify primary metabolic routes .
- Cross-species validation : Compare rodent vs. human liver S9 fractions for translational relevance.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
